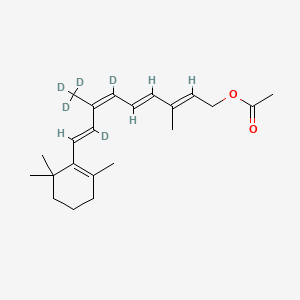

9-cis-Retinol acetate-d5-1

Descripción

9-cis-Retinol acetate-d5-1 is a deuterated derivative of 9-cis-retinol acetate, where five hydrogen atoms are replaced with deuterium (²H or D) . This compound serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying retinoids in biological matrices . Its molecular formula is C22H27D5O2, with a molecular weight of 333.52 g/mol, and it is typically supplied as a yellow oil soluble in organic solvents like benzene and chloroform . The deuterium substitution enhances analytical precision by minimizing interference from endogenous retinoids during MS detection .

Propiedades

Fórmula molecular |

C22H32O2 |

|---|---|

Peso molecular |

333.5 g/mol |

Nombre IUPAC |

[(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i1D3,9D,12D |

Clave InChI |

QGNJRVVDBSJHIZ-PXSUFOPQSA-N |

SMILES isomérico |

[2H]/C(=C(/C(=C/C1=C(CCCC1(C)C)C)/[2H])\C([2H])([2H])[2H])/C=C/C(=C/COC(=O)C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del acetato de 9-cis-retinol-d5-1 implica el etiquetado con deuterio del acetato de 9-cis-retinol. El proceso suele incluir la incorporación de isótopos pesados estables de hidrógeno (deuterio) en el compuesto. Esto se consigue a menudo mediante hidrogenación catalítica u otras reacciones de intercambio de deuterio .

Métodos de producción industrial

La producción industrial de acetato de 9-cis-retinol-d5-1 se lleva a cabo generalmente en laboratorios especializados equipados para manejar el etiquetado isotópico. El proceso de producción requiere un control preciso de las condiciones de reacción para garantizar la incorporación de deuterio en posiciones específicas de la molécula. El uso de catalizadores basados en metales de transición, como los complejos de paladio, es común en estos procesos .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de 9-cis-retinol-d5-1 experimenta varias reacciones químicas, incluyendo:

Oxidación: Conversión a ácido 9-cis-retinoico.

Reducción: Conversión de nuevo a 9-cis-retinol.

Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.

Reactivos y condiciones comunes

Oxidación: Suele implicar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: A menudo utiliza agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Puede implicar reactivos nucleófilos en condiciones básicas o ácidas.

Principales productos formados

Oxidación: Ácido 9-cis-retinoico.

Reducción: 9-cis-retinol.

Sustitución: Varios retinoides sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El acetato de 9-cis-retinol-d5-1 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Química: Se utiliza como trazador en el estudio de los mecanismos de reacción y las vías metabólicas.

Biología: Se emplea en estudios de modulación del ciclo visual y metabolismo de los retinoides.

Medicina: Se investiga por sus potenciales efectos terapéuticos en las enfermedades retinales y otras afecciones.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y cosméticos .

Mecanismo De Acción

El mecanismo de acción del acetato de 9-cis-retinol-d5-1 implica su conversión a ácido 9-cis-retinoico, que luego se une y activa los receptores de ácido retinoico (RAR) y los receptores X de retinoides (RXR). Estos receptores regulan la expresión génica involucrada en la diferenciación celular, la proliferación y la apoptosis. La activación de estas vías es crucial para sus efectos sobre la función visual y otros procesos biológicos .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The structural and functional differences between 9-cis-retinol acetate-d5-1 and related retinoids are summarized below:

Table 1: Structural and Physicochemical Comparison

- Deuterium vs. Non-deuterated Forms: The deuterated analog (d5) has a higher molecular weight than its non-deuterated counterpart (328.49 vs. 333.52), enabling isotopic distinction in MS analysis .

- Ester vs. Aldehyde: 9-cis-Retinol acetate is more stable than 9-cis-retinal, which is prone to oxidation and requires storage at -80°C .

Metabolic Pathways and Enzyme Specificity

Retinoid metabolism is highly stereospecific:

- 9-cis-Retinol Oxidation: The enzyme cis-retinol dehydrogenase (cRDH) selectively oxidizes 9-cis-retinol to 9-cis-retinal, a precursor of 9-cis-retinoic acid (9-cis-RA), a ligand for nuclear receptors .

- Role of 9-cis-Retinol Acetate-d5: Unlike non-deuterated 9-cis-retinol acetate, the deuterated form resists metabolic breakdown, making it ideal for tracing retinoid pathways in vitro .

Solubility and Stability

- 9-cis-Retinol Acetate-d5-1: Soluble in benzene and chloroform; stable under inert storage conditions .

- 9-cis-Retinal: Requires dissolution in ethanol or DMSO before aqueous dilution; aqueous solutions degrade within 24 hours .

- 9-cis-Retinol Acetate: More stable than free retinol but less than deuterated analogs due to susceptibility to esterase activity .

Key Research Findings

Analytical Utility: Deuterated retinoids improve LC-MS/MS accuracy, with detection limits as low as 0.1 ng/mL for 9-cis-retinoic acid .

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical identity and purity of 9-cis-Retinol acetate-d5-1?

- Methodological Guidance : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (M.W. 328.5) and deuterium incorporation. Pair with nuclear magnetic resonance (NMR) to confirm stereochemistry (9-cis configuration) and acetate group placement. Cross-reference with CAS# 29584-22-3 and compare retention times to non-deuterated analogs via reverse-phase HPLC . For purity, employ UV-Vis spectroscopy to detect absorbance peaks specific to retinoids (e.g., ~325 nm) and ensure >95% purity via chromatographic integration .

Q. What protocols are recommended for handling and storing 9-cis-Retinol acetate-d5-1 to prevent isomerization or degradation?

- Best Practices : Store lyophilized samples at -80°C under inert gas (e.g., argon) to minimize oxidation. Prepare working solutions in ethanol or dimethyl sulfoxide (DMSO) with light-protected vials. Avoid repeated freeze-thaw cycles. Validate stability via periodic HPLC analysis to detect isomerization (e.g., conversion to all-trans forms) .

Q. How can 9-cis-Retinol acetate-d5-1 be used as an internal standard in quantitative assays?

- Experimental Design : Use deuterated analogs (e.g., 9-cis-Retinol acetate-d5-1) to correct for matrix effects in LC-MS/MS. Optimize ionization parameters (e.g., ESI+ mode) and monitor transitions specific to the deuterated vs. non-deuterated forms. Validate linearity (R² >0.99) and limit of quantification (LOQ) in biological matrices like serum or liver homogenates .

Advanced Research Questions

Q. How do discrepancies in reported binding affinities of 9-cis-Retinol acetate-d5-1 with retinoid-binding proteins arise, and how can they be resolved?

- Data Contradiction Analysis : Discrepancies may stem from isomerization under light exposure (e.g., generating all-trans contaminants) or differences in assay conditions (e.g., buffer pH, temperature). Use HPLC to confirm isomer purity pre- and post-assay. For CRBPI/CRBPII binding studies, employ fluorescence quenching assays in dark conditions and validate with competitive displacement using non-deuterated 9-cis-retinol (K'(d) ~11–68 nM) .

Q. What strategies optimize the use of 9-cis-Retinol acetate-d5-1 in tracing retinoid metabolism in vivo?

- Metabolic Pathway Analysis : Administer deuterated compound via oral gavage or intraperitoneal injection in model organisms (e.g., mice). Use tandem mass spectrometry to track deuterium-labeled metabolites in tissues (e.g., liver, retina). Pair with isotopomer spectral analysis (ISA) to quantify pathway flux in sphingolipid metabolism, as seen in alcohol-induced fatty liver models .

Q. How can researchers validate the enzymatic conversion of 9-cis-Retinol acetate-d5-1 to downstream metabolites like 9-cis-retinal or 9-cis-retinoic acid?

- Enzymatic Assay Design : Incubate with recombinant enzymes (e.g., retinol dehydrogenases) in NAD+/NADPH-dependent systems. Monitor reaction progress via LC-MS with isotopic tracing. Include controls with CRBPI/CRBPII to assess protein-mediated effects on substrate availability .

Methodological Resources

- Synthesis and Characterization : Refer to NIST Standard Reference Database 69 for spectroscopic data and purity benchmarks .

- Data Reprodubility : Follow guidelines from Russian Chemical Bulletin for documenting reagent sources, analytical conditions, and isomer-specific validation .

- Ethical Reporting : Adhere to Reviews in Analytical Chemistry standards for transparent methodology and dataset deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.